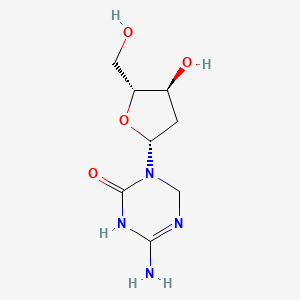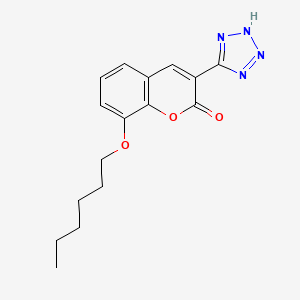
L-655,708
Descripción general
Descripción
L-655,708 es un fármaco nootrópico que fue desarrollado por primera vez en 1996 por un equipo que trabajaba para Merck, Sharp y Dohme. Es conocido por su actividad de agonista inverso selectivo de subtipo en el subtipo α5 del sitio de unión de benzodiacepinas en el receptor de ácido gamma-aminobutírico tipo A (GABA A) . Este compuesto se ha estudiado por sus posibles efectos potenciadores cognitivos y su capacidad para modular el receptor GABA A, que está involucrado en diversos procesos neurológicos .
Aplicaciones Científicas De Investigación
L-655,708 ha sido ampliamente estudiado por sus aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el receptor GABA A y sus subtipos.
Medicina: Tiene posibles aplicaciones terapéuticas para afecciones como el deterioro cognitivo postoperatorio y la depresión
Industria: Se utiliza en el desarrollo de nuevos fármacos y como compuesto de referencia en estudios farmacológicos.
Mecanismo De Acción
L-655,708 actúa como un agonista inverso en el subtipo α5 del sitio de unión de benzodiacepinas en el receptor GABA A . Esto significa que se une al receptor e induce una respuesta opuesta a la de un agonista. Al dirigirse selectivamente al subtipo α5, this compound puede modular la actividad del receptor e influir en diversos procesos neurológicos . Los objetivos moleculares y las vías involucradas incluyen el receptor GABA A y sus vías de señalización asociadas .
Análisis Bioquímico
Biochemical Properties
L-655,708 acts as an inverse agonist at the α1, α2, α3, and α5 subtypes of the GABA A receptor, but it has a much higher affinity for the α5 subtype . This subtype selectivity is achieved purely via higher binding affinity for this receptor subtype .
Cellular Effects
This compound has been found to enhance cognitive performance in animal studies . It has been shown to increase the amplitude of extracellular post-synaptic potentials (EPSPs) in mouse hippocampal slices . It was found to be anxiogenic at doses which enhanced cognition , most likely because of its inverse agonist effects on other subtypes such as α2 and α3 .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an inverse agonist at the α5 subtype of the GABA A receptor . It exerts its subtype selectivity purely via higher binding affinity for this receptor subtype . Its efficacy as an inverse agonist is around the same at all the subtypes it binds to .
Temporal Effects in Laboratory Settings
In a study, patch-clamp recordings of ventral CA1 pyramidal cells 24 hours after a single systemic administration of this compound revealed a significant increase in input resistance, which resulted in an approximately two-fold increase in action potential frequency . This indicates that the effects of this compound can persist for at least 24 hours after administration .
Dosage Effects in Animal Models
This compound has been found to enhance cognition in rats without producing the side effect of convulsions, which is produced by non-selective inverse agonists like DMCM . It was found to be anxiogenic at doses which enhanced cognition , indicating that the effects of this compound can vary with different dosages.
Transport and Distribution
A radiolabelled form of this compound was used to map the distribution of the GABA A α5 subtype in the brain, and it was found to be expressed predominantly in the hippocampus .
Métodos De Preparación
La ruta sintética generalmente incluye la formación del núcleo imidazo[1,5-a]pirrolo[2,1-c][1,4]benzodiazepina, seguida de la adición de un grupo éster etílico y un grupo metoxi . Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza . Los métodos de producción industrial pueden implicar la ampliación de estas reacciones y su optimización para la rentabilidad y la eficiencia .
Análisis De Reacciones Químicas
L-655,708 experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede modificar los grupos funcionales del compuesto, lo que podría alterar su actividad.
Reducción: Esta reacción se puede utilizar para reducir grupos funcionales específicos, como las cetonas, a alcoholes.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y reactivos de sustitución como los haluros de alquilo . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
L-655,708 es único en su alta selectividad para el subtipo α5 del receptor GABA A . Los compuestos similares incluyen:
MRK-016: Otro modulador alostérico negativo selectivo del receptor GABA A que contiene la subunidad α5.
DMCM: Un agonista inverso no selectivo que produce convulsiones.
α5IA: Un agonista inverso α5 más nuevo con diferentes perfiles de selectividad y eficacia.
This compound destaca por su afinidad de unión específica y su capacidad para mejorar el rendimiento cognitivo sin producir convulsiones .
Propiedades
IUPAC Name |
ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOQIXTECBVBB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017625 | |
| Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130477-52-0 | |
| Record name | L-655,708 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130477520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-655,708 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BX842T8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of L-655,708?
A1: this compound exhibits high affinity for the benzodiazepine binding site of GABAA receptors, particularly those containing the α5 subunit (α5GABAA receptors). [, , ]
Q2: How does this compound interact with α5GABAA receptors?
A2: this compound acts as a negative allosteric modulator, or inverse agonist, at α5GABAA receptors. It binds to the benzodiazepine site and reduces the receptor's affinity for GABA, thereby inhibiting its function. [, , , ]
Q3: What are the downstream effects of this compound binding to α5GABAA receptors?
A3: By inhibiting α5GABAA receptor function, this compound reduces tonic inhibition in neurons expressing this receptor subtype. This can lead to increased neuronal excitability and enhanced synaptic plasticity, particularly in the hippocampus, a brain region crucial for learning and memory. [, , , , ]
Q4: How does the action of this compound differ from that of benzodiazepines?
A4: Benzodiazepines are positive allosteric modulators of GABAA receptors, enhancing GABAergic transmission. This compound, as an inverse agonist, exerts the opposite effect, reducing GABAergic signaling specifically at α5GABAA receptors. [, ]
Q5: Does this compound affect the activity of other GABAA receptor subtypes?
A5: While this compound exhibits high selectivity for α5GABAA receptors, it can interact with other subtypes, particularly α1GABAA receptors, at higher concentrations. [, , ]
Q6: What is the molecular formula of this compound?
A6: The molecular formula of this compound is C19H20N4O3. []
Q7: What is the molecular weight of this compound?
A7: The molecular weight of this compound is 352.4 g/mol. []
Q8: Is there any spectroscopic data available for this compound?
A8: Specific spectroscopic data, such as NMR or IR spectra, are not widely available in the provided literature. [1-28]
Q9: Which structural features of this compound contribute to its α5GABAA receptor selectivity?
A9: Two key amino acid residues in the α5 subunit, threonine 208 (α5Thr208) and isoleucine 215 (α5Ile215), play a crucial role in this compound binding selectivity. These residues differ from those found in other α subunits, contributing to the compound's preferential binding to α5GABAA receptors. []
Q10: Have any structural modifications of this compound been explored to improve its selectivity or potency?
A10: Research has explored various structural modifications within the imidazobenzodiazepine class and other chemical series, leading to the development of compounds with higher α5GABAA receptor selectivity, such as MRK-016 and α5IA. These modifications often involve alterations to the core structure, substituents, or stereochemistry. [, ]
Q11: What in vitro models have been used to study the effects of this compound?
A11: Researchers have employed various in vitro models, including: * Cultured hippocampal neurons from mice to study its effects on tonic inhibition, neuronal excitability, and synaptic plasticity. [, , , , , ] * Recombinant GABAA receptors expressed in Xenopus laevis oocytes to characterize its pharmacological properties and subtype selectivity. [, ]
Q12: What in vivo models have been used to evaluate the effects of this compound on cognitive function?
A12: Several animal models have been employed, including: * Fear conditioning in mice to assess its effects on memory consolidation and retrieval. [, , ] * Morris water maze in rats to evaluate its impact on spatial learning and memory. [, , ] * Incremental repeated acquisition task in rats to examine its effects on learning abilities. []
Q13: What is known about the pharmacokinetic properties of this compound in rodents?
A13: Studies in rats indicate that this compound is rapidly absorbed and distributed to the brain, with brain kinetics mirroring plasma levels. It has a relatively short half-life, necessitating the development of sustained-release formulations for prolonged receptor occupancy in behavioral studies. []
Q14: What are the pharmacodynamic effects of this compound in relation to its pharmacokinetic properties?
A14: The pharmacodynamic effects of this compound, such as its ability to enhance cognition, are directly related to its pharmacokinetic properties. Achieving and maintaining adequate brain concentrations are crucial for its therapeutic efficacy. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


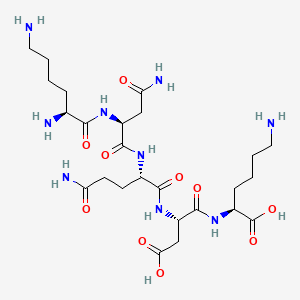
![tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B1673739.png)
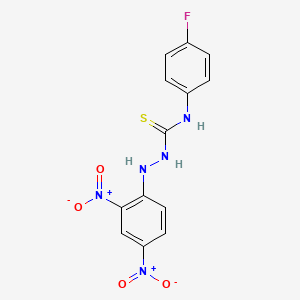

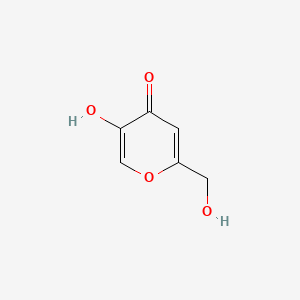

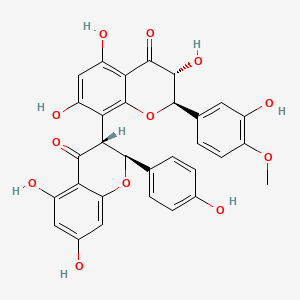
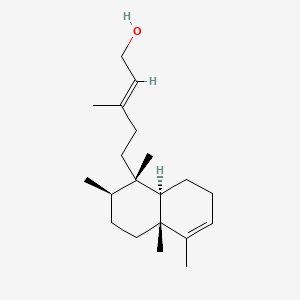
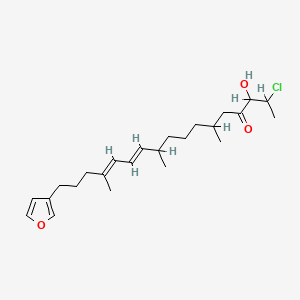
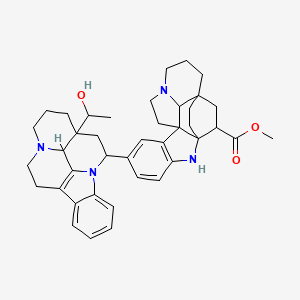
![(1R,2R,3S,4S,5R,8R,9S,10R,11R)-2-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-9,10-dihydroxy-4-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-en-6-one](/img/structure/B1673755.png)
![(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B1673757.png)
